4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1783750-90-2 . It has a molecular weight of 143.12 and its IUPAC name is 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” is C6H6FNO2 . The InChI code is 1S/C6H6FNO2/c1-8-3-4 (7)2-5 (8)6 (9)10/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis
Pyrroles, including “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .Scientific Research Applications
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Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs . The drugs containing a pyrrole ring system have biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
- Fluoropyrrole derivatives are important anti-inflammatory agents , stable GnRH receptor antagonists , inhibitors of HCV NS5B polymerase , Angiotensin II receptor antagonists used in therapy for treating hypertension .
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Agriculture
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Synthesis of Cholecystokinin Antagonists
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Synthesis of Benzopyran Antihypertensives
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Synthesis of Azepinediones
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Pharmaceutical Applications
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Fluorine in Heterocyclic Chemistry
Safety And Hazards
Future Directions
The future directions for “4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid” and other pyrrole derivatives could involve further exploration of their potential in modulating gene expression . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
properties
IUPAC Name |
4-fluoro-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPYQLZPKLQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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